molecular formula C10H10N2O2 B567455 2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CAS No. 1227268-93-0

2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Cat. No.: B567455
CAS No.: 1227268-93-0
M. Wt: 190.202
InChI Key: SGEDYHLJEJVTSB-UHFFFAOYSA-N
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Description

2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS 1227268-93-0) is a high-purity chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.20 . It belongs to the class of pyrrolopyridine derivatives, which are bicyclic heterocyclic compounds containing a pyrrole ring fused to a pyridine ring. This structural motif is a privileged scaffold in medicinal chemistry and drug discovery, known for its broad spectrum of pharmacological activities . As a building block, this compound is invaluable for researchers developing novel substances for various therapeutic areas. The pyrrolopyridine core is present in several biologically active alkaloids and approved pharmaceuticals, such as the anticancer agents Vemurafenib and Pexidartinib, highlighting the significance of this chemotype . Its specific molecular structure, featuring a carboxylic acid functional group, makes it a versatile intermediate for further synthetic modification, including the creation of amides and esters for structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to handle this material in accordance with all applicable local, national, and international regulations and best laboratory practices.

Properties

IUPAC Name

2,7-dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-5-8(10(13)14)7-3-4-11-6(2)9(7)12-5/h3-4,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEDYHLJEJVTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=NC=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701200068
Record name 2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID701200068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227268-93-0
Record name 2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227268-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701200068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diethyl Oxalate-Mediated Cyclization

A widely adopted method involves reacting 2,7-dimethylpyridine derivatives with diethyl oxalate under basic conditions. For example, 7c (2-methoxy-7-methylpyridine) reacts with diethyl oxalate in the presence of potassium tert-butoxide to form ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (8c ) in 72% yield. Subsequent hydrogenation over palladium on charcoal reduces the oxalate ester, yielding the pyrrolopyridine core (9c ). Hydrolysis with aqueous NaOH converts the ester to the carboxylic acid (10c ).

Reaction Conditions:

  • Base: Potassium tert-butoxide (t-BuOK)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: Room temperature to reflux

  • Yield: 72–85% for cyclization; 71–95% for hydrolysis.

Microwave-Assisted Cyclization

Microwave irradiation accelerates cyclization reactions, particularly for sterically hindered intermediates. In a representative procedure, 4-chloro-1H-pyrrolo[2,3-b]pyridine (3 ) reacts with amines under microwave conditions (150–160°C) to afford C4-substituted analogues. While this method targets JAK3 inhibitors, adapting it for 2,7-dimethyl substitution would require methyl-containing amines or post-cyclization methylation.

Carboxylic Acid Functionalization

Ester Hydrolysis

The carboxylic acid at position 3 is typically introduced by hydrolyzing ethyl esters. For example, ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9d ) reacts with 2 M NaOH in ethanol under reflux to yield 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10d ) in 82% yield. Adapting this method for methyl-substituted precursors would directly yield the target compound.

Optimized Hydrolysis Conditions:

  • Base: 2 M NaOH

  • Solvent: Ethanol

  • Temperature: Reflux (1–2 hours)

  • Yield: 71–95%.

Carbodiimide-Mediated Coupling

In cases where ester hydrolysis is inefficient, carbodiimide reagents like EDC facilitate carboxylate activation. For instance, 13a (a carboxylic acid intermediate) couples with aqueous ammonia using HOBt and EDC to form 14a . While this method targets amide formation, reversing the steps could prioritize acid retention.

Data Tables and Comparative Analysis

Table 1. Key Reaction Yields and Conditions

StepReagents/ConditionsYield (%)Reference
CyclocondensationDiethyl oxalate, t-BuOK, THF72–85
Ester Hydrolysis2 M NaOH, EtOH, reflux71–95
Microwave AminationAmines, DIPEA, n-BuOH, 160°C33–84
Pd-Catalyzed CouplingPd(OAc)₂, Cs₂CO₃, 110°C33

Table 2. Spectroscopic Data for Representative Intermediates

Compound¹H-NMR (δ, ppm)IR (cm⁻¹)
9d 1.41 (t, J=6.0 Hz), 4.02 (s), 7.07 (s)1708 (C=O)
10d 4.02 (s, OCH₃), 7.07 (s), 12.30 (bs, OH)1718 (C=O)
14c 1.06 (d, J=7.5 Hz), 3.90–3.99 (m), 7.88 (d)N/A

Challenges and Optimization Strategies

Regioselectivity in Methylation

Introducing methyl groups at positions 2 and 7 without affecting position 3 remains challenging. Directed ortho-metalation (DoM) using directing groups (e.g., SEM-protected amines) could enhance selectivity, as demonstrated in SEMCl-protected intermediates.

Solubility and Purification

The poor solubility of pyrrolopyridine derivatives complicates purification. Flash chromatography with chloroform/methanol gradients (95:5 to 90:10) improves isolation, albeit with moderate recovery.

Scalability

Microwave and Pd-catalyzed methods face scalability issues. Transitioning to continuous flow reactors or optimizing ligand systems (e.g., 2-(di-tert-butylphosphino)biphenyl) may enhance throughput .

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry Applications

1. Allosteric Modulation of Receptors
Research has identified derivatives of pyrrolo[2,3-c]pyridine as allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5). These compounds have shown promise in treating neurological disorders by enhancing the receptor's function without directly activating it. The structural modifications in these compounds improve their aqueous solubility and bioavailability, which are crucial for therapeutic applications .

2. Anticancer Activity
Studies have indicated that compounds related to 2,7-dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid exhibit significant anticancer properties. For instance, certain derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as chemotherapeutic agents .

Organic Synthesis Applications

1. Synthesis of Heterocycles
The compound serves as a versatile building block for synthesizing diverse heterocyclic compounds. Its ability to participate in various chemical reactions, such as cycloadditions and nucleophilic substitutions, facilitates the development of complex molecular architectures .

2. Catalysis
In organic synthesis, this compound has been explored as a catalyst in several reactions. Its unique structure allows it to act effectively in promoting reactions that require specific steric and electronic properties .

Case Studies

Study Title Objective Findings Reference
Discovery of Pyrrolo[2,3-c]pyridine Derivatives as mGluR5 AntagonistsInvestigate new allosteric modulatorsIdentified several potent compounds with improved solubility and efficacy
Evaluation of Anticancer PropertiesAssess cytotoxic effects on cancer cell linesCertain derivatives showed significant inhibition of cell growth
Development of Synthetic PathwaysExplore synthetic routes for heterocyclic compoundsEstablished effective methods for synthesizing complex structures

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis in cancer therapy.

Comparison with Similar Compounds

Structural and Functional Variations

Key analogs of 2,7-dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
This compound 2-CH₃, 7-CH₃, 3-COOH C₁₀H₁₀N₂O₂ 190.20 High lipophilicity due to methyl groups; potential steric hindrance
5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid 5-Cl, 3-COOH C₈H₅ClN₂O₂ 196.59 Electron-withdrawing Cl enhances acidity; used in medicinal chemistry
7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 7-OCH₃, 2-COOH C₉H₈N₂O₃ 192.17 Methoxy group improves solubility; mp 269–271°C
1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid 1-C₂H₅, 3-COOH C₁₀H₁₀N₂O₂ 190.20 Ethyl substituent modifies pharmacokinetics; research chemical
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid Positional isomer (2,3-b) C₈H₆N₂O₂ 162.15 Altered ring fusion impacts electronic properties

Physicochemical Properties

  • Melting Points : Methoxy derivatives exhibit higher melting points (269–271°C) due to hydrogen bonding, while methyl or ethyl groups likely reduce crystallinity .
  • Solubility : Methoxy and carboxylic acid groups enhance aqueous solubility, whereas methyl/ethyl substituents increase lipophilicity .
  • Spectroscopic Data :
    • ¹H-NMR : Methoxy protons resonate at δ 4.02 (s), while pyrrole NH signals appear at δ 9.61 (bs) .
    • IR : Carboxylic acid C=O stretches at ~1718 cm⁻¹ .

Biological Activity

2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound notable for its fused pyridine and pyrrole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C10_{10}H10_{10}N2_{2}O2_{2}
  • Molecular Weight : 190.202 g/mol
  • CAS Number : 1227268-93-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can inhibit specific enzymes and receptors involved in critical biological pathways:

  • Enzyme Inhibition : It has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in cell proliferation and migration.
  • Antiproliferative Activity : The compound demonstrates significant antiproliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Antiproliferative Effects

A study evaluating the antiproliferative activity of pyridine derivatives found that modifications in the structure of compounds similar to this compound significantly influenced their effectiveness against cancer cell lines. The results are summarized in the following table:

Compound StructureCell Line TestedIC50_{50} (µM)Reference
2,7-Dimethyl-PyrroloHeLa4.3 - 8.3
Hydroxylated DerivativeMDA-MB-2310.058
Acylated DerivativeHep275 - 100

The data indicates that certain structural modifications enhance the antiproliferative activity, particularly against HeLa and MDA-MB-231 cell lines.

Antimicrobial Activity

Research has also indicated potential antimicrobial properties of this compound. It has been evaluated against various pathogens with promising results, although specific quantitative data was not detailed in the available literature.

Case Studies

  • Cancer Research : In a study focused on lysine-specific demethylase 1 (LSD1) inhibitors, derivatives of pyrrolo compounds showed potent antiproliferative activity against acute myeloid leukemia (AML) cell lines. The most promising derivative exhibited an IC50_{50} value in the nanomolar range, underscoring the therapeutic potential of pyrrolo-based compounds in cancer treatment .
  • Inflammation Studies : A series of pyrrole derivatives were tested for their ability to inhibit pro-inflammatory cytokine release from macrophages. The findings suggest that modifications to the pyrrolo structure can enhance anti-inflammatory properties .

Q & A

Q. What are the recommended synthetic routes for 2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via oxidation of its aldehyde precursor (e.g., 2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde) using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Optimization involves:

  • Temperature control : Maintain 0–25°C to prevent over-oxidation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility.
  • Reaction monitoring : Use TLC or HPLC to track intermediate formation .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) yields >95% purity.

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • 1H/13C NMR : Key for confirming substituent positions. For example, methyl groups (2,7-dimethyl) appear as singlets at δ 2.3–2.6 ppm, while aromatic protons resonate between δ 7.5–8.7 ppm .
  • ESI-MS : To verify molecular weight (e.g., [M+H]+ peak at m/z ~231).
  • HPLC : Assess purity (>98% recommended for biological assays) using C18 columns and acetonitrile/water gradients .

Q. How can researchers evaluate the biological activity of this compound in vitro?

  • Enzyme inhibition assays : Use fluorescence-based or colorimetric methods (e.g., NADH-coupled assays for kinase inhibition).
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HeLa) to determine IC₅₀ values .

Advanced Research Questions

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Accelerated stability studies : Store at 25°C/60% RH and 40°C/75% RH for 4–12 weeks. Monitor degradation via HPLC.
  • Degradation pathways : Hydrolysis of the carboxylic acid group or oxidation of the pyrrolo-pyridine core may occur. Identify products using LC-MS/MS .
  • Recommendations : Store at –20°C under inert gas (argon) to minimize moisture/oxygen exposure .

Q. What computational strategies are suitable for modeling its molecular interactions with biological targets?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Molecular docking : Use SMILES/InChI descriptors (e.g., C1=CN=C2C(=C1)N=C(C(=C2)C)C(=O)O) to model binding to enzymes like kinases or GPCRs. Software like AutoDock Vina or Schrödinger Suite is recommended .
  • MD simulations : Analyze binding stability in aqueous environments (e.g., GROMACS) .

Q. How can contradictory data in literature regarding synthetic yields or biological activity be resolved?

  • Parameter analysis : Compare reaction conditions (e.g., solvent, catalyst, temperature) across studies. For example, CrO₃ may yield higher purity than KMnO₄ but requires stricter temperature control .
  • Design of Experiments (DoE) : Use factorial designs to isolate variables affecting yield or bioactivity.
  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) to identify outliers or trends .

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